3-(morpholinomethyl)-1H-indole-4-carboxylic acid - 1081130-47-3

3-(morpholinomethyl)-1H-indole-4-carboxylic acid

Catalog Number: EVT-1674514
CAS Number: 1081130-47-3
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids (5a-c)

  • Compound Description: This series of compounds was synthesized and evaluated for their binding interactions with the epidermal growth factor receptor (EGFR) using molecular docking studies.

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

  • Compound Description: LY2562175 is a potent and selective Farnesoid X receptor (FXR) agonist. It demonstrated robust lipid-lowering properties in preclinical studies, including lowering LDL and triglycerides while raising HDL. LY2562175's preclinical ADME properties supported once-daily dosing in humans, leading to its advancement into clinical trials for dyslipidemia treatment.

3-(1,2,3-Triazol-4-yl)-β-carbolines and 3-(1H-Tetrazol-5-yl)-β-carbolines

  • Compound Description: These novel β-carbolines were synthesized and assessed for their anticancer activity. The 3-(1H-tetrazol-5-yl)-β-carbolines showed promising results with IC50 values ranging from 3.3 µM to 9.6 µM against colorectal adenocarcinoma cell lines (HCT116 and HT29), demonstrating a mechanism of action independent of the p53 pathway.
  • Relevance: Although these compounds contain an indole moiety within their β-carboline structure, their similarity to 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid is limited. The fusion of the indole with the pyrimidine ring in β-carbolines and the presence of different substituents differentiate them from the target compound.

2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE)

  • Compound Description: ITE, an endogenous aryl hydrocarbon receptor (AHR) agonist, demonstrated the ability to block multiple glioma cell migration modes. ITE's migration-inhibiting effects were supported by wound-healing assays and mouse xenograft glioma models. Mechanistically, ITE-AHR inhibited cell migration by reducing MYH9, a component of nonmuscle myosin IIA (NMIIA), which is crucial for cell migration in confined spaces.
  • Relevance: Although ITE shares the indole-carboxylic acid moiety with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, their overall structures differ. The presence of the thiazole ring and the distinct substitution pattern distinguishes ITE from the target compound.

(R)-2-{[5-Bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid (T1-T5)

  • Compound Description: This series of compounds, synthesized via Japp-Klingemann and Fischer indole cyclization reactions, involves electrophilic substitution at the 1st position of the indole ring of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid with various halides.

3-Carboxymethyl-1H-indole-4-carboxylic acid

  • Compound Description: This compound features two carboxyl groups attached to the indole core: one directly bonded to the six-membered ring and the other linked to the five-membered ring by a methylene bridge. The spatial orientation of these groups differs, with the former lying close to the indole plane and the latter being nearly perpendicular.
  • Relevance: 3-Carboxymethyl-1H-indole-4-carboxylic acid exhibits a high degree of structural similarity to 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid. The key difference lies in the substitution at the alpha-carbon of the carboxylic acid chain at position 3 of the indole ring. In 3-carboxymethyl-1H-indole-4-carboxylic acid, this position is substituted with a carboxylic acid group, whereas in the target compound, it is a morpholin-4-ylmethyl group. This difference in substitution patterns could lead to significant variations in their physicochemical properties and biological activities.

1-[3-(4-Benzhydryl-1-piperazinyl)propyl]-3-(1H-imidazol-1-ylmethyl)-1H-indole-6-carboxylic acid (KY-234)

  • Compound Description: KY-234 exhibits dual pharmacological activities, inhibiting both thromboxane A2 (TXA2) synthetase and the histamine H1 receptor. It effectively attenuates LTD4- and histamine-induced bronchoconstriction in guinea pigs, showcasing greater efficacy against anaphylactic bronchospasm compared to individual TXA2 synthetase inhibitors or H1 blockers.

3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester derivatives

  • Compound Description: A new synthetic method was developed to produce 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids and dimerized 3-(4-carboxy-1H-3-indolyl)-2-propenoic acids. This method involved alkaline hydrolysis of 3-(rhodanin-5-yl)-1H-indole-2-carboxylic acids derivatives. The anticancer activity of these compounds was screened using the NCI60-cell lines assay. One compound, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (2a), showed significant antimitotic activity at micromolar and submicromolar concentrations.
  • Compound Description: This series of compounds, structurally related to ICS 205930, includes various aryl tropanyl esters and amides. The benzofuran-3-carboxylic ester of tropine (1) exhibited potent antinociceptive activity via a cholinergic mechanism, suggesting involvement of the central 5-HT4 receptor.
  • Relevance: This group of compounds, while sharing the indole-carboxylic acid core with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, diverges significantly in their overall structures. The presence of the tropane ring system distinguishes them from the target compound.

6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577)

  • Compound Description: PF-06409577 acts as a direct activator of human β1-containing adenosine monophosphate-activated protein kinase (AMPK) isoforms. Its primary clearance mechanism involves uridine diphosphoglucuronosyl transferase (UGT)-mediated glucuronidation, resulting in the formation of an acyl glucuronide metabolite that retains selective activation of β1-containing AMPK isoforms. [, ]

2-Methyl-1H-indole-3-carboxylic acid (2-(2-substituted-phenyl)-4-oxo-thiazolidin-3-yl)-amides

  • Compound Description: This series of Schiff bases, derived from 2-methyl-1H-indole-3-carbohydrazide, was synthesized and evaluated for anti-inflammatory and analgesic activities. Compounds with two hydroxyl and one methoxy group on the phenyl ring showed promising results in the carrageenan-induced paw edema and hot plate latency tests.
  • Relevance: While these compounds share the indole-carboxylic acid core with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, the presence of the thiazolidinone ring and the variations in substituents differentiate them structurally and potentially in their biological activity.

[2-(4-Fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone

  • Compound Description: This compound is synthesized via a multistep process starting from methyl 2-methyl-3-nitrobenzoate and 4-fluorobenzaldehyde, highlighting a route to 2-arylindole-4-carboxylic amides.
  • Relevance: While both this compound and 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid belong to the broader class of indole-carboxylic acid derivatives, they differ significantly in their structures. This compound has a pyrrolidinylmethanone group attached to the indole ring and a fluorophenyl substitution. These structural differences likely result in distinct biological activities.

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (5)

  • Compound Description: Compound 5 was synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and LC-MS. Its three-dimensional structure was elucidated via single-crystal X-ray diffraction analysis, revealing a monoclinic crystal system with the space group P21/c. The molecular packing in the unit cell is primarily governed by intermolecular N-H···O and C-H···O hydrogen bond interactions. Additionally, weak C-H···π interactions contribute to the overall molecular packing.
  • Relevance: This compound, while containing an indole-carboxylic acid moiety like 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, possesses a distinct structure. It features a carboxamide group at the 2-position of the indole ring, linked to a substituted phenyl ring via an acetamido bridge. These structural variations underline the diverse modifications possible within the indole-carboxylic acid family and their potential to influence molecular packing and, consequently, physicochemical properties.

1,7-fused 1H-indole-2-carboxylic acid-N-(1,4-benzodiazepin-3-yl)-amide

  • Compound Description: This class of compounds acts as cholecystokinin antagonists. The synthesis involves reacting a specific amino compound with either an acid containing a reactive group or a reactive acid derivative.
  • Relevance: These compounds, while sharing the indole-carboxylic acid core with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, differ significantly due to the benzodiazepine ring fused to the indole system. This fusion creates a distinct chemical entity with potentially different pharmacological properties.
  • Compound Description: This compound serves as a key intermediate in the synthesis of tadalafil, a selective phosphodiesterase type-5 inhibitor. A chiral high-performance liquid chromatography method was developed to simultaneously determine diastereoisomeric and enantiomeric impurities in (1R, 3R)-Cpe.
  • Relevance: This compound, although sharing the indole-carboxylic acid core with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, has a distinct structure. It incorporates a pyrido[3,4-b]indole system and various substitutions, including a benzodioxolyl group. This complexity highlights its specific role as a synthetic intermediate for tadalafil.

7-Methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid

  • Compound Description: This compound serves as a key intermediate in synthesizing novel 3-amidoindole and indolopyridone cannabinoid ligands. An efficient synthesis method was developed involving N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine hydrochloride, followed by trichloroacetylation and hydrolysis.
  • Relevance: This compound shares significant structural similarity with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid. Both molecules possess an indole ring with a carboxylic acid substituent at position 3 and a morpholine ring. The primary difference lies in the length of the linker between the indole ring and the morpholine ring. In this compound, the linker is a 2-ethyl chain, while in the target compound, it's a methylene group. Additionally, this compound features a methoxy group at position 7 and a methyl group at position 2 of the indole ring, which are absent in the target compound. These variations in the substitution pattern and linker length can lead to differences in their pharmacological properties.
  • Compound Description: These compounds have been identified as potential inhibitors of interleukin-4 gene expression. The invention focuses on their use in pharmaceutical compositions for treating various conditions like allergy, asthma, rhinitis, dermatitis, B-cell lymphoma, tumors, and infections caused by bacteria, rhinovirus, or respiratory syncytial virus. The compounds are believed to modulate the Th1/Th2 balance in T helper cells, ultimately suppressing IL-4 release or production. [, ]

3-(3-substituted-1H-indon-1-yl)-2-phenylquinoline-4-carboxylic acid

  • Compound Description: This group of compounds, synthesized via the Pfitzinger reaction, were investigated for their antimicrobial activity and showed promising results against various bacteria and fungi. [, ]
  • Relevance: Though structurally dissimilar to 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, these compounds highlight the broader relevance of indole-containing structures in medicinal chemistry, particularly for their antimicrobial potential. [, ]

Isoxazolyl Indole-3-carboxylic Acid Esters

  • Compound Description: Synthesized using polyethylene glycol-400 (PEG-400) as an efficient and environmentally friendly reaction medium, these compounds were tested for their anti-inflammatory and analgesic properties. Several of them showed significant activity compared to standard drugs.

S-Alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiols

  • Compound Description: This group of compounds was synthesized and characterized using IR, 1H-NMR, and EI-MS techniques. The synthesis involved the alkylation/aralkylation of the 5-thiol group of 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol.

6-Bromo-1H-indole-3-carboxylic acid

  • Compound Description: This compound features a carboxylic acid group at the 3-position of the indole ring and a bromine atom at the 6-position. In its crystal structure, the carboxylic acid group is slightly twisted from the plane of the indole ring. The molecules are linked together through O—H⋯O hydrogen bonds between the carboxylic acid groups, forming inversion dimers. These dimers are further connected by N—H⋯O hydrogen bonds, creating layers within the crystal lattice.
  • Compound Description: This patent describes a series of 1H-indole-3-carboxylic acid derivatives designed as PPAR agonists.

4'-{2-[4-[2-(Substituted-phenyl)-4-oxo-thiazolidin-3-yl]-phenyl}benzoimidazol-1-ylmethyl}-biphenyl-2-carboxylic acids

  • Compound Description: This series of biphenyl carboxylic acid derivatives, incorporating a thiazolidin-4-one moiety, was synthesized and evaluated for antihypertensive activity. These compounds demonstrated promising Angiotension II (AII) receptor antagonist activity compared to losartan and telmisartan.
  • Relevance: While these compounds contain a carboxylic acid group, they are structurally dissimilar to 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid. The presence of the biphenyl, benzoimidazole, and thiazolidinone moieties distinguishes them from the target compound and suggests a different mode of action for their antihypertensive activity.

Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase. The synthesis involved a five-step process starting from commercially available 4-chloro-3-fluoroaniline, avoiding the use of potentially hazardous diazonium and azido species and regioisomeric product formation.
  • Relevance: This compound, although sharing the indole-carboxylic acid core with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, has a distinct substitution pattern with chlorine and fluorine atoms on the indole ring, making it a valuable precursor in synthesizing HIV NNRTI candidates.

5-(1H-indol-3-yl)-3-oxopentanoic acid esters and amides

  • Compound Description: These compounds are versatile intermediates used in the synthesis of carbazole derivatives. A synthetic pathway involving Knoevenagel condensation of Meldrum's acid with indole-3-carboxylic acid, followed by the synthesis of 5-(1H-indol-3-yl)-3-oxopentanoic acid esters and amides, and finally, intramolecular cyclization promoted by transition metal triflates, was developed for their preparation.

1-Substituted-indole-2-carboxylic acids

  • Compound Description: Based on a known selective Mcl-1 inhibitor, 6-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-1H-indole-2-carboxylic acid, a fragment-based approach was used to develop new 1-substituted-indole-2-carboxylic acid derivatives as selective Mcl-1 inhibitors. These molecules were designed to target the p1 pocket of the BH3 groove in Mcl-1. One promising compound, compound 12, showed a 7.5-fold selectivity for Mcl-1 (Ki = 0.48 μM) over Bcl-2 (Ki = 3.6 μM) and exhibited selective killing of Mcl-1-dependent cancer cells.
  • Relevance: This class of compounds shares the indole-2-carboxylic acid core with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid. The key difference lies in the position of the carboxylic acid group on the indole ring: at position 2 in these compounds and at position 4 in the target compound. Despite this difference, the research highlights the potential of modifying the indole-carboxylic acid scaffold to develop selective inhibitors of therapeutic targets like Mcl-1.

N-(substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamides

  • Compound Description: These novel biheterocyclic propanamides, incorporating indole and 1,3,4-oxadiazole rings, were synthesized and evaluated for their antidiabetic potential. They showed promising α-glucosidase inhibitory activity and low cytotoxicity, indicating their potential as therapeutic agents for diabetes.
  • Relevance: These compounds, while sharing the indole core with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, differ significantly in their overall structures. They feature a 1,3,4-oxadiazole ring linked to the indole through a methylene sulfide bridge, and a propanamide chain attached to the oxadiazole ring. These structural differences contribute to their distinct antidiabetic activity.

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: A series of these compounds were synthesized and characterized. They demonstrated promising inhibitory activity against α-glucosidase, butyrylcholinesterase, and lipoxygenase enzymes, suggesting potential therapeutic applications. Additionally, some compounds exhibited good antibacterial activity against Salmonella typhi and Staphylococcus aureus.
  • Compound Description: This copper(II) complex, characterized by various techniques including elemental analysis, IR, UV-Vis, 1H-NMR, TG analysis, and molar conductance, demonstrated DNA-binding affinity. It exhibited potent in vitro cytotoxicity against human breast cancer cell lines (MDA-MB-231 and MCF-7) and antioxidant properties against DPPH, hydroxyl, and ABTS radicals.
  • Relevance: This compound highlights the use of indole-2-carboxylic acid, structurally related to 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, as a ligand in the development of metal complexes with potential biological applications, particularly in cancer therapy and as antioxidants.

Indolyl-triazolo-thiadiazole heterocyclic ring systems

  • Compound Description: These compounds, synthesized from 4-amino-5-(1H-indol-2-yl)-3H-1,2,4-triazole-3-thione and various aromatic carboxylic acid derivatives, were characterized spectroscopically. The crystal structure of one derivative, 8-(1H-indol-2-yl)-5-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, was analyzed using X-ray diffraction.
  • Relevance: These compounds, containing both indole and thiadiazole rings, showcase the diversity of structures possible when modifying the indole core, similar to 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid. The study emphasizes the importance of crystallographic analysis in understanding the structural features of these heterocyclic compounds.

Properties

CAS Number

1081130-47-3

Product Name

3-(morpholinomethyl)-1H-indole-4-carboxylic acid

IUPAC Name

3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C14H16N2O3/c17-14(18)11-2-1-3-12-13(11)10(8-15-12)9-16-4-6-19-7-5-16/h1-3,8,15H,4-7,9H2,(H,17,18)

InChI Key

PMOBKILZDGEXKH-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CNC3=CC=CC(=C32)C(=O)O

Canonical SMILES

C1COCCN1CC2=CNC3=CC=CC(=C32)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.